molecular formula C9H8F2O B574779 1-(4-(Difluoromethyl)phenyl)ethanone CAS No. 179990-93-3

1-(4-(Difluoromethyl)phenyl)ethanone

Cat. No.: B574779
CAS No.: 179990-93-3
M. Wt: 170.159
InChI Key: XSVXRIZSFVAIRI-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)phenyl)ethanone is an aromatic ketone with the molecular formula C9H8F2O and a molecular weight of 170.16 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Difluoromethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the difluoromethylation of aromatic ketones. This process typically uses difluoromethylating agents such as difluoromethyl phenyl sulfone in the presence of a base like potassium tert-butoxide (tBuOK) in tetrahydrofuran (THF) at temperatures ranging from -20°C to room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale difluoromethylation reactions using metal-based catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Difluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-(Difluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biological activity and potential therapeutic effects .

Comparison with Similar Compounds

  • 1-(4-Fluoromethyl)phenyl)ethanone
  • 1-(4-Trifluoromethyl)phenyl)ethanone
  • 1-(4-Methyl)phenyl)ethanone

Uniqueness: 1-(4-(Difluoromethyl)phenyl)ethanone is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity compared to its analogs .

Biological Activity

1-(4-(Difluoromethyl)phenyl)ethanone, with the molecular formula C9_9H8_8F2_2O and a molecular weight of 170.16 g/mol, is an aromatic ketone that has garnered interest for its potential biological activities. This compound is characterized by the presence of a difluoromethyl group, which significantly influences its chemical properties and biological interactions.

The synthesis of this compound typically involves the difluoromethylation of aromatic ketones using agents like difluoromethyl phenyl sulfone in the presence of bases such as potassium tert-butoxide (tBuOK). The reactions are usually conducted in solvents like tetrahydrofuran (THF) at temperatures ranging from -20°C to room temperature .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's stability and lipophilicity, allowing it to effectively bind to various enzymes and receptors. This binding can lead to alterations in biological pathways, potentially resulting in therapeutic effects .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various derivatives, it was found that compounds containing difluoromethyl groups demonstrated significant antibacterial and antifungal activities against several strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at lower concentrations compared to other analogs .

Cytotoxicity Studies

Cytotoxic evaluations have been conducted on cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The compound showed varying degrees of cytotoxicity, with IC50_{50} values indicating potential for further development as an anticancer agent. Notably, the compound exhibited low toxicity against normal cell lines, suggesting a favorable therapeutic index .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique properties imparted by the difluoromethyl group. Here’s a summary table comparing this compound with other related compounds:

Compound NameStructureIC50_{50} (µM)Antimicrobial ActivityNotes
This compoundStructureVaries by studyYesPotential anticancer agent
1-(4-Fluoromethyl)phenyl)ethanoneStructureHigher than DFMEModerateLess effective than DFME
1-(4-Trifluoromethyl)phenyl)ethanoneStructureLower than DFMEYesSimilar activity profile

Case Study 1: Anticancer Properties

In a specific study involving the evaluation of several ketones, including this compound, it was shown to induce apoptosis in MDA-MB-231 cells. The mechanism involved the activation of caspases and modulation of apoptotic markers, indicating its potential as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of difluoromethyl-containing compounds against clinical isolates of bacteria and fungi. The results indicated that this compound had significant activity against resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Properties

IUPAC Name

1-[4-(difluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVXRIZSFVAIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665916
Record name 1-[4-(Difluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179990-93-3
Record name 1-[4-(Difluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(Difluoromethyl)acetophenone
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